2-羟基-4-甲氧基苯甲酸钾

描述

Potassium 2-hydroxy-4-methoxybenzoate is not directly studied in the provided papers. However, related compounds such as potassium 4-((hexylcarbonyl)amino)-2-hydroxybenzoate and potassium 2,6-dihydroxybenzoate have been investigated, which may offer insights into the behavior of structurally similar potassium salicylates .

Synthesis Analysis

The synthesis of related potassium salicylates is not explicitly detailed in the provided papers. However, the synthesis of organophosphorus compounds from 2-hydroxybenzoic acid derivatives has been explored, indicating that 2-hydroxybenzoic acid can serve as a precursor for various heterocyclic phosphorus compounds . This suggests that potassium 2-hydroxy-4-methoxybenzoate could potentially be synthesized from its corresponding benzoic acid derivative through esterification and subsequent salt formation with potassium hydroxide.

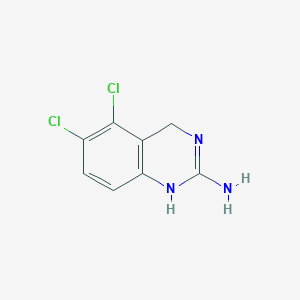

Molecular Structure Analysis

The molecular structure of potassium 2-hydroxy-4-methoxybenzoate is not directly reported, but the crystal structure of potassium 2,6-dihydroxybenzoate has been determined, showing that potassium ions are bridged by coordinated organic ligands through oxygen atoms of carboxylate and hydroxy groups . This implies that potassium 2-hydroxy-4-methoxybenzoate may also form a complex three-dimensional polymer structure in its crystalline form.

Chemical Reactions Analysis

The chemical reactions of potassium 2-hydroxy-4-methoxybenzoate are not discussed in the provided papers. However, the reactivity of 2-hydroxybenzoic acid derivatives in the formation of organophosphorus compounds has been studied, indicating that these compounds can undergo cyclization and other transformations under certain conditions . This suggests that potassium 2-hydroxy-4-methoxybenzoate might also participate in various chemical reactions, particularly those involving its phenolic and carboxylate groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of potassium 2-hydroxy-4-methoxybenzoate are not directly addressed. However, the enthalpic properties of potassium 4-((hexylcarbonyl)amino)-2-hydroxybenzoate in aqueous solutions have been measured, showing a strong dependence on pH and ionic strength, which affects the hydrophilic-lipophilic balance of the molecule . Additionally, the thermal stability of potassium 2,6-dihydroxybenzoate has been studied, with decomposition occurring at 230°C . These findings suggest that potassium 2-hydroxy-4-methoxybenzoate may also exhibit specific enthalpic behaviors in solution and have a defined thermal decomposition point.

科学研究应用

农业和土壤健康增强

农业研究探讨了钾(K)在植物和土壤健康中的关键作用。钾在各种植物生理过程中起着基础作用,包括光合产物再分配以提高作物质量和缓解压力(霜冻、高温/干旱、盐碱)。强调了分子生物学与农学之间的相互作用,以增强农业实践。特别强调了钾在缓解作物生物和非生物胁迫情况中的作用,建议未来研究应重点关注土壤、植物和作物营养中的钾,以改善实际农业并确保人类和动物饮食中的高钾含量(Römheld & Kirkby, 2010)。

环境污染物降解

环境污染物的降解,如水系统中的对羟基苯甲酸酯(parabens),一直是研究的重点。对羟基苯甲酸酯,包括对羟基-4-甲氧基苯甲酸钾等对羟基苯甲酸酯,在水生环境中已被发现,并被视为新兴污染物。尽管废水处理有效降低了它们的浓度,但对羟基苯甲酸酯在废水和地表水中仍以低水平存在,需要进一步研究它们在水体中的命运、行为和潜在环境影响。研究强调了了解这些化合物在水生系统中的持久性和转化对解决环境健康问题的重要性(Haman et al., 2015)。

抗氧化活性见解

抗氧化剂的研究揭示了钾-2-羟基-4-甲氧基苯甲酸钾等化合物在中和自由基中的重要作用。对各种物质的抗氧化能力的研究,包括ABTS和DPPH测定等方法,提供了关于这些化合物如何保护免受氧化应激的见解。这一研究领域对于了解抗氧化剂在预防与氧化损伤相关疾病中的潜在健康益处至关重要。在抗氧化剂测定中探索反应途径突显了抗氧化剂与自由基之间相互作用的复杂性,有助于我们了解抗氧化剂化合物如何在健康和营养中得以有效利用(Munteanu & Apetrei, 2021;Ilyasov et al., 2020)。

钾溶解微生物

研究了钾溶解微生物(KSMs)在农业中的作用,强调它们将土壤中的不溶性钾转化为植物可利用形式的能力。这项研究对于发展可持续的农业实践以减少对化学肥料的依赖至关重要。了解KSMs的作用机制可以帮助通过提高土壤中的钾含量来增强作物生长和产量(Meena et al., 2014)。

安全和危害

According to the available safety data sheet, it is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes when handling Potassium 2-hydroxy-4-methoxybenzoate . Personal protective equipment, including chemical impermeable gloves, should be worn, and adequate ventilation should be ensured . In case of accidental ingestion or contact with skin or eyes, immediate medical attention should be sought .

属性

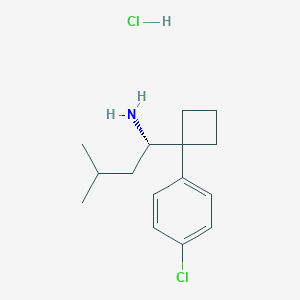

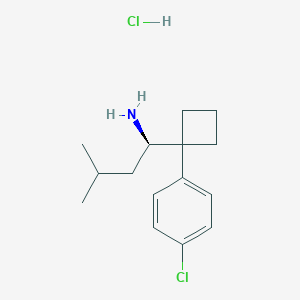

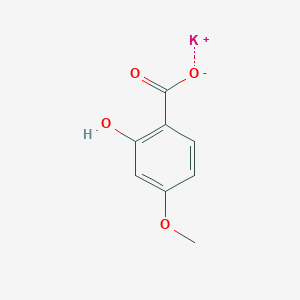

IUPAC Name |

potassium;2-hydroxy-4-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O4.K/c1-12-5-2-3-6(8(10)11)7(9)4-5;/h2-4,9H,1H3,(H,10,11);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRJKYHIIYRGTCC-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

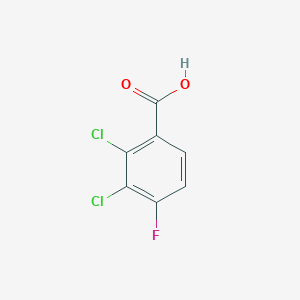

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)[O-])O.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7KO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80164997 | |

| Record name | Potassium methoxysalicylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80164997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Potassium 2-hydroxy-4-methoxybenzoate | |

CAS RN |

152312-71-5 | |

| Record name | Potassium methoxysalicylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152312715 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Potassium methoxysalicylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80164997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | POTASSIUM METHOXYSALICYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5G3H7U4Y7F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。